molecular formula C₂₃H₂₇Cl₂N₃O₂ B000633 Aripiprazole CAS No. 129722-12-9

Aripiprazole

Número de catálogo B000633
Número CAS: 129722-12-9
Peso molecular: 448.4 g/mol
Clave InChI: CEUORZQYGODEFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Aripiprazole involves multiple steps starting from 1-(2,3-dichlorophenyl)piperazine hydrochloride, which is condensed with 1,4-dibromobutane followed by a reaction with 7-hydroxy-3,4-dihydrocarbostyril. This synthesis pathway leads to aripiprazole with an overall yield of 45% to 77.5% depending on the specific methods and conditions applied. The process is deemed suitable for industrial production due to its economical and convenient approach, offering a viable method for large-scale manufacture of the drug (Zhu Yong-cha, 2010), (Z. Hui, 2006).

Molecular Structure Analysis

Aripiprazole's molecular structure, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril, showcases its complexity and the pharmacophoric elements essential for its pharmacological activity. Its structure includes a piperazine ring linked to a butoxy chain and a dihydrocarbostyril moiety, critical for its interaction with dopamine D2 and serotonin receptors. The molecular structure and its conformers have been elucidated through X-ray crystallography, demonstrating the drug's ability to form hydrogen-bonded dimers and polymorphic forms under different crystallization conditions, which could influence its pharmacokinetics and pharmacodynamics properties (L. Tessler, I. Goldberg, 2006).

Chemical Reactions and Properties

Aripiprazole undergoes various chemical reactions, including etherification, sulfonylation, and substitution, which are crucial for its synthesis. These reactions highlight the chemical versatility and reactivity of its structural components, such as the piperazine ring and the dihydrocarbostyril moiety, enabling the formation of the active drug compound. The chemical stability and reactivity of aripiprazole are significant for its pharmaceutical development and efficacy as a medication.

Physical Properties Analysis

The physical properties of Aripiprazole, including its solubility, crystalline form, and thermal stability, are important for its formulation and therapeutic effectiveness. Studies have shown that aripiprazole exhibits polymorphism, leading to different crystalline forms that can affect its bioavailability and pharmacokinetics. The drug's thermal stability and solubility in various solvents are critical for the development of suitable pharmaceutical formulations that ensure optimal delivery and efficacy (A. Ayala et al., 2010).

Aplicaciones Científicas De Investigación

1. Treatment of Schizophrenia or Schizoaffective Disorder

  • Summary of Application : Aripiprazole is used in treating patients with Schizophrenia or Schizoaffective Disorder. It’s known as a “dopamine system stabilizer” exerting partial agonism at dopamine D2 and serotonin-5-HT1A receptors and antagonism at serotonin-5-HT2A receptors .
  • Methods of Application : The treatment involves administering aripiprazole orally. The dose is increased rapidly to higher than 15 mg/day in 2 weeks or begins with doses higher than 15 mg/day .
  • Results : The high-dose group showed significantly greater reductions in Positive and Negative Syndrome Scale (PANSS) total scores than the low-dose group . The high-dose group showed superior effects compared with the low-dose group in long-term studies (more than 8 weeks) .

2. Polymorphism and Dynamics of Aripiprazole

  • Summary of Application : The polymorphism and dynamics of aripiprazole were studied, which depends strongly on thermal treatment .
  • Methods of Application : The study involved X-ray diffraction (XRD), differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and broadband dielectric spectroscopy (BDS) .
  • Results : Different polymorphism is observed during slow and fast temperature changes. New crystal phases, which have not been identified yet, were observed during a slow process of cooling/heating .

3. Pharmaceutical Estimation of Aripiprazole

  • Summary of Application : Aripiprazole is estimated in its medical preparation and biological matrices .
  • Methods of Application : The most widely employed approaches in analysis outlined, such as spectrometric, liquid chromatographic processes, liquid chromatography-mass spectrometry, voltammetry, and gas chromatography (GC) .
  • Results : The statistical data regarding the utility of these methods for estimation of aripiprazole is presented .

4. Maintenance Treatment of Bipolar Disorder

  • Summary of Application : Aripiprazole is used in the maintenance treatment of bipolar disorder .
  • Methods of Application : The treatment involves administering aripiprazole orally .
  • Results : Aripiprazole has been found to be effective in the maintenance treatment of bipolar disorder .

5. Treatment of Major Depressive Disorder

  • Summary of Application : Aripiprazole is used as an augmentation therapy for antidepressant-refractory depression . It’s found to achieve most of its efficacy at the lower range of its licensed dose (2–5 mg) in the acute treatment of major depression with inadequate response to initial antidepressant therapy .
  • Methods of Application : The treatment involves administering aripiprazole orally .
  • Results : The maximum target dose–efficacy curve showed an increase up to doses between 2 mg and 5 mg, and then a non-increasing trend through the higher licensed doses up to 20 mg .

6. Treatment of Autism Spectrum Disorder

  • Summary of Application : Aripiprazole is used to help children and adolescents diagnosed with autistic disorder control behaviors such as aggression, temper tantrums, and frequent mood changes . It’s found to be effective in reducing irritability and hyperactivity .
  • Methods of Application : The treatment involves administering aripiprazole orally .
  • Results : Short-term studies found improved irritability, hyperactivity and stereotypy (i.e. repetitive behaviors) and inappropriate speech in children/adolescents with ASD taking aripiprazole as compared with placebo .

7. Treatment of Attention Deficit Disorder (ADD)

  • Summary of Application : Aripiprazole has been used to treat adults with Attention Deficit Disorder (ADD) and symptoms of Restless Legs Syndrome (RLS). It’s suggested that both ADD and RLS may be caused by a lack of dopamine in the brain .
  • Methods of Application : The treatment involves administering aripiprazole orally .
  • Results : After 2 weeks of treatment with 3 mg/day of aripiprazole, the patient’s ADD symptoms showed significant improvement. The therapeutic effect was dramatic. The patient was able to complete tasks involving organization and sequential actions easily and without procrastination .

8. Treatment of Generalized Anxiety Disorder

  • Summary of Application : Aripiprazole is used in the management of treatment-resistant generalized anxiety disorder. It’s suggested that the combined blockade of 5-HT2A receptors and 5-HT transporters may boost antidepressant and anxiolytic efficacy compared with blocking either site alone .
  • Methods of Application : The treatment involves administering aripiprazole orally .
  • Results : The literature indicates several potential medication classes and individual agents that can be used as augmentation strategies to treat residual symptoms when recommended therapy per clinical practice guidelines fails .

Safety And Hazards

Aripiprazole is not approved for use in older adults with dementia-related psychosis . People with depression or mental illness may have thoughts about suicide . Some young people may have increased suicidal thoughts when first starting a medicine to treat depression . Aripiprazole may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Direcciones Futuras

More studies are needed to detect the influence of gene variations on the pharmacokinetics and pharmacodynamics of new-generation antipsychotics . This type of research could increase the ability of clinicians to predict favorable responses to specific antipsychotics and to improve the tolerability of the treatment regimen in patients with severe psychiatric disorders .

Propiedades

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046083
Record name Aripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aripiprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

139.0-139.5 °C
Record name ARIPIPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001%
Record name SID49666418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ...
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARIPIPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Aripiprazole

Color/Form

Colorless, flake crystals from ethanol

CAS RN

129722-12-9, 851220-85-4
Record name Aripiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129722-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aripiprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ARIPIPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aripiprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137-140
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A suspension of 47 g of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 35 g of sodium iodide with 600 ml of acetonitrile was refluxed for 30 minutes. To this suspension was added 40 g of 1-(2,3-dichlorophenyl)piperazine and 33 ml of triethylamine and the whole mixture was further refluxed for 3 hours. After the solvent was removed by evaporation, the residue thus obtained was dissolved in chloroform, washed with water then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation, and the residue thus obtained was recrystallized from ethanol twice, to yield 57.1 g of 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-(4-bromobutoxy)-3,4-dihydrocarbostyril, is reacted with 1-(2,3-dichlorophenyl)piperazine and the thus obtained crude aripiprazole crystals are recrystallized from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 100 gm 7-(4-chloro butoxy)-3,4-Dihydrocarbostyril in 600 ml acetonitrile with sodium iodide (88.6 gm), K2CO3 (109 gm), Tetrabutylammonium bromide (TBAB) (0.5 gm) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (110 gm) was stirred at ambient temperature. The reaction mixture was refluxed and maintained at reflux until reaction completes. The reaction mass was cooled at room temperature. DM Water (500 ml) was added to reaction mass and stirred for 30 min at ambient temperature. The mass was filtered and washed with water till pH of filtrate came to 7.0-7.5. The solid was dried in hot air oven at 60° C. to give Aripiprazole.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.6 g
Type
reactant
Reaction Step One
Name
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
159.6%

Synthesis routes and methods IV

Procedure details

In 600 ml of water was dissolved 36.0 g of potassium carbonate, to which were added 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride. The mixture was heated with stirring at 90 to 95° C. for about 4 hours. Then, the reaction mixture was cooled to about 40° C., and the deposited crystals were collected by filtration. The crystals thus obtained were washed with 240 ml of water and dissolved in 900 ml of ethyl acetate, and an azeotropic mixture of water/ethyl acetate (about 300 ml) was distilled out under reflux. The remaining solution was cooled to 0 to 5° C., and the deposited crystals were collected by filtration. The crystals thus obtained were washed with 120 ml of ethyl acetate and dried under a reduced pressure of 50 Torr, at 50 to 60° C. for 3 hours to obtain 98.4 g of aripiprazole (yield 92.8%, purity 99%). mp. 140° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
92.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole
Reactant of Route 2
Reactant of Route 2
Aripiprazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole
Reactant of Route 4
Reactant of Route 4
Aripiprazole
Reactant of Route 5
Reactant of Route 5
Aripiprazole
Reactant of Route 6
Aripiprazole

Citations

For This Compound
80,400
Citations
JK McGavin, KL Goa - CNS drugs, 2002 - Springer
… in the aripiprazole than the risperidone group. Efficacy of aripiprazole was observed at week 1 in several trials and was sustained throughout the study periods. ▴ Aripiprazole was …
Number of citations: 219 link.springer.com
PJ Goodnick, JM Jerry - Expert Opinion on Pharmacotherapy, 2002 - Taylor & Francis
… , aripiprazole … that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles. Finally, results also support the proposition that aripiprazole …
Number of citations: 192 www.tandfonline.com
E Winans - American journal of health-system pharmacy, 2003 - academic.oup.com
… aripiprazole and 94 hours for its active metabolite. In controlled, randomized, multicenter trials, aripiprazole … In a single clinical trial, aripiprazole was superior to placebo in the treatment …
Number of citations: 63 academic.oup.com
WW Fleischhacker - Expert opinion on pharmacotherapy, 2005 - Taylor & Francis
Aripiprazole is a new chemical entity with a unique … In general, aripiprazole seems to be a well-tolerated drug, especially with … Aripiprazole is an interesting and important addition to the …
Number of citations: 123 www.tandfonline.com
A DeLeon, NC Patel, ML Crismon - Clinical therapeutics, 2004 - Elsevier
… Abstracts searches with the terms aripiprazole and OPC-14597 and … Aripiprazole exhibits linear pharmacokinetics and is administered once daily. In multiple clinical trials, aripiprazole …
Number of citations: 514 www.sciencedirect.com
G Di Sciascio, MA Riva - Neuropsychiatric Disease and Treatment, 2015 - Taylor & Francis
Clinical experience with aripiprazole has confirmed the effectiveness … the mechanism of action of aripiprazole into clinical setting, thus … properties of aripiprazole in real life settings. …
Number of citations: 100 www.tandfonline.com
TS Harrison, CM Perry - Drugs, 2004 - Springer
… enzyme systems transform aripiprazole to dehydro-aripiprazole, with the … aripiprazole is necessary when it is coadministered with CYP3A4 and CYP2D6 inhibitors (since aripiprazole …
Number of citations: 371 link.springer.com
DA Shapiro, S Renock, E Arrington… - …, 2003 - nature.com
… aripiprazole in schizophrenia, we conducted a comprehensive pharmacological profiling of aripiprazole … We discovered that aripiprazole has a more robust pharmacological profile than …
Number of citations: 206 www.nature.com
E Stip, V Tourjman - Clinical Therapeutics, 2010 - Elsevier
… Aripiprazole is an atypical antipsychotic that has been found to improve positive and … Objective: This article reviews the efficacy and tolerability of aripiprazole in the context of …
Number of citations: 135 www.sciencedirect.com
DM Taylor - International journal of clinical practice, 2003 - Wiley Online Library
… aripiprazole are not yet published but are available as manufacturer's data on file. Aripiprazole … known to decrease clearance of aripiprazole and to increase aripiprazole plasma levels. …
Number of citations: 114 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.